9-amino-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one
Overview
Description
Scientific Research Applications
Diuretic Activity
Research on tricyclic derivatives of hydroxyquinolines, including 9-amino-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one, has shown potential in diuretic action. These compounds are being explored as inhibitors of aldosterone synthase. Studies have indicated that some derivatives exhibit significant diuretic effects, surpassing the activity of hydrochlorothiazide and structural analogs in certain cases. This suggests their potential as promising diuretic agents (Ukrainets et al., 2018).
Chemosensor Applications
This compound derivatives have been utilized in developing colorimetric chemosensors. These chemosensors show a high selectivity for cyanide in aqueous solutions, exhibiting a distinct color change. This selectivity and sensitivity make them practical for detecting specific ions in various environments (Na et al., 2014).
Potential in Neurotropic Activity
Studies have explored the neurotropic activities of pyrido[3,2,1-ij]quinoline derivatives. For instance, the effect of certain derivatives on motor activity in mice models has been examined, showing significant impacts. This research opens up possibilities for developing new bioactive molecules in the realm of neurology and pharmacology, potentially useful for conditions like dementia (Zaliznaya et al., 2020).
Application in Antitubercular Activity
The derivatives of this compound have also been investigated for their antitubercular properties. The structure and properties of these compounds, particularly focusing on their potential activity against tuberculosis, have been a subject of research, indicating a promising area for developing new antitubercular agents (Ukrainets et al., 2006).
Properties
IUPAC Name |
7-amino-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-10-6-8-2-1-5-14-11(15)4-3-9(7-10)12(8)14/h6-7H,1-5,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICPLTPRFPFIIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)N)CCC(=O)N3C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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